molecular formula C8H9Cl2F3N2 B12329659 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

Cat. No.: B12329659
M. Wt: 261.07 g/mol
InChI Key: OTQLXFNSXMKADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is a heterocyclic compound that contains a trifluoromethyl group attached to a pyrrolo[3,4-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors for the cyclization and trifluoromethylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to the inhibition of specific signaling pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to molecular targets compared to similar compounds .

Properties

Molecular Formula

C8H9Cl2F3N2

Molecular Weight

261.07 g/mol

IUPAC Name

3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride

InChI

InChI=1S/C8H7F3N2.2ClH/c9-8(10,11)6-1-5-2-12-4-7(5)13-3-6;;/h1,3,12H,2,4H2;2*1H

InChI Key

OTQLXFNSXMKADR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)N=CC(=C2)C(F)(F)F.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.